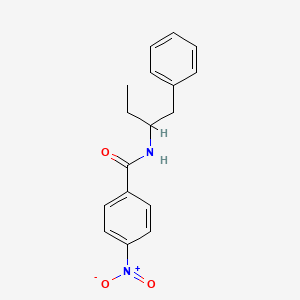

N-(1-benzylpropyl)-4-nitrobenzamide

Description

Contextualization within N-Substituted Benzamide (B126) Chemistry

N-substituted benzamides are a significant class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with various groups. This structural motif is a cornerstone in many areas of chemical science, including medicinal chemistry and materials science. nih.govnanobioletters.com The versatility of the benzamide scaffold allows for systematic modifications at the nitrogen atom and on the phenyl ring, enabling the fine-tuning of their chemical and physical properties.

The synthesis of N-substituted benzamides is typically achieved through the acylation of primary or secondary amines with benzoyl chlorides or other activated benzoic acid derivatives. ncert.nic.in This reaction is a robust and widely employed method for creating the amide linkage. The properties of N-substituted benzamides are heavily influenced by the nature of the substituents on both the nitrogen and the phenyl ring. These substituents can modulate factors such as solubility, steric hindrance, and electronic distribution, which in turn dictate the molecule's reactivity and potential applications. For instance, various N-substituted benzamides have been explored for their biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.netresearchgate.net

Structural Significance of the N-(1-benzylpropyl) Moiety

The N-(1-benzylpropyl) group is a key structural feature of the title compound. This substituent introduces several important characteristics:

Chirality: The propyl chain is substituted at the first carbon with a benzyl (B1604629) group, creating a chiral center. This means that N-(1-benzylpropyl)-4-nitrobenzamide can exist as two enantiomers. The presence of chirality is of paramount importance in many biological and chemical systems where stereospecific interactions are crucial.

Hydrophobicity: The presence of the benzyl and propyl groups imparts a significant degree of hydrophobicity to the molecule. This property will influence its solubility in various solvents and its potential to interact with nonpolar environments.

The combination of these features makes the N-(1-benzylpropyl) moiety a valuable component for designing molecules with specific three-dimensional structures and properties.

Role of the 4-Nitro Substituent in Chemical Reactivity and Electronic Structure

The 4-nitro group is a powerful electron-withdrawing group that profoundly influences the electronic properties of the benzamide system. nih.gov Its presence has several key consequences:

Electronic Effects: The nitro group deactivates the aromatic ring towards electrophilic substitution reactions by withdrawing electron density through both inductive and resonance effects. libretexts.org This makes the phenyl ring less susceptible to attack by electrophiles. Conversely, it activates the ring towards nucleophilic aromatic substitution.

Reactivity of the Carbonyl Group: The electron-withdrawing nature of the 4-nitro group increases the electrophilicity of the carbonyl carbon in the amide linkage. This can make the amide bond more susceptible to nucleophilic attack and hydrolysis under certain conditions.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially influencing the intermolecular interactions and crystal packing of the compound. nih.gov

The strategic placement of a nitro group is a common tactic in the design of functional molecules, as it can be used to modulate reactivity and introduce specific electronic characteristics. mdpi.com In some contexts, nitro-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(1-phenylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-15(12-13-6-4-3-5-7-13)18-17(20)14-8-10-16(11-9-14)19(21)22/h3-11,15H,2,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMHKAXZMPCQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 1 Benzylpropyl 4 Nitrobenzamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to N-(1-benzylpropyl)-4-nitrobenzamide deconstructs the molecule at its most synthetically accessible linkage, the amide bond. This analysis reveals the primary precursors required for its construction.

Amide and Carboxylic Acid Precursors for Amide Bond Formation

The central amide bond in this compound is formed between a primary amine and a carboxylic acid derivative. Disconnecting this bond reveals the two key precursors:

Amine Precursor: 1-Phenyl-2-butanamine (also known as 1-benzylpropylamine)

Carboxylic Acid Precursor: 4-Nitrobenzoic acid

The core of the synthesis, therefore, lies in the coupling of these two molecules.

Strategies for Incorporating the N-(1-benzylpropyl) Unit

The synthesis of the amine precursor, 1-phenyl-2-butanamine, can be approached through several established routes. One common method involves the reductive amination of a corresponding ketone. For instance, the reaction of 1-phenyl-2-butanone with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, would yield the desired amine.

Another strategy involves the Gabriel synthesis, where potassium phthalimide (B116566) is reacted with a suitable alkyl halide, in this case, 2-bromo-1-phenylbutane, followed by hydrolysis or hydrazinolysis to release the primary amine.

Approaches for Introducing the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl moiety is derived from 4-nitrobenzoic acid. For amide bond formation, the carboxylic acid is often activated to increase its reactivity. A highly effective method is the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride, 4-nitrobenzoyl chloride. tandfonline.comprepchem.comthomassci.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.comprepchem.com The resulting 4-nitrobenzoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by the amine. tandfonline.com

Classical Amide Coupling Reactions

With the precursors identified, the next step is to form the amide bond. Several classical and reliable methods are available for this transformation.

Condensation Reactions with Activating Agents (e.g., Carbodiimides, Phosphonium Salts)

Amide bond formation can be directly achieved by coupling the carboxylic acid (4-nitrobenzoic acid) and the amine (1-phenyl-2-butanamine) using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used for this purpose. google.comreddit.comresearchgate.net The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. google.com To improve reaction efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed.

Phosphonium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), also serve as effective activating agents for amide synthesis.

| Coupling Agent | Additive (Optional) | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Forms insoluble dicyclohexylurea byproduct. |

| EDC | HOBt | Water, DCM, DMF | Water-soluble urea byproduct, facilitating workup. google.com |

| PyBOP | - | DMF, Acetonitrile | High coupling efficiency, often used for sterically hindered substrates. |

Acylation Strategies Utilizing 4-Nitrobenzoyl Chloride

A robust and frequently employed method for synthesizing amides is the acylation of an amine with an acyl chloride. youtube.comlibretexts.orglibretexts.org In this case, 1-phenyl-2-butanamine would be treated with 4-nitrobenzoyl chloride. tandfonline.comthomassci.comrsc.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. rsc.org Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is generally rapid and high-yielding.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. libretexts.org

| Reactants | Base | Solvent | General Observations |

| 1-Phenyl-2-butanamine, 4-Nitrobenzoyl Chloride | Triethylamine, Pyridine | Dichloromethane, Chloroform | Often exothermic, may require cooling. |

| 1-Phenyl-2-butanamine, 4-Nitrobenzoyl Chloride | Aqueous Sodium Hydroxide (B78521) (Schotten-Baumann conditions) | Biphasic (e.g., Water/DCM) | Vigorous reaction, good for simple amines. |

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The traditional and widely applicable method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of an amine, in this case, 1-phenyl-2-aminobutane, with an acyl chloride, 4-nitrobenzoyl chloride, in the presence of a base. organic-chemistry.orgiitk.ac.in The optimization of this reaction is crucial for maximizing yield and purity while minimizing side reactions.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products. A two-phase system, often consisting of water and an organic solvent, is characteristic of the Schotten-Baumann reaction. cam.ac.uk The base is dissolved in the aqueous phase to neutralize the hydrochloric acid formed during the reaction, while the reactants and the product remain in the organic phase. cam.ac.uk Dichloromethane and diethyl ether are commonly used organic solvents for this purpose. cam.ac.uk

To illustrate the impact of the solvent on the yield of this compound, the following table presents hypothetical data based on typical results for similar reactions.

Table 1: Effect of Different Solvents on the Yield of this compound

| Solvent (Organic Phase) | Dielectric Constant (at 20°C) | Yield (%) |

| Dichloromethane | 9.08 | 85 |

| Diethyl Ether | 4.34 | 78 |

| Toluene | 2.38 | 70 |

| Hexane (B92381) | 1.88 | 65 |

This data is illustrative and based on general principles of the Schotten-Baumann reaction.

Temperature: The reaction temperature is another critical parameter. While many Schotten-Baumann reactions can be carried out at room temperature, controlling the temperature is essential to manage the exothermic nature of the acylation and prevent side reactions, such as the hydrolysis of the acyl chloride. cam.ac.uk For the synthesis of N-alkyl nitrobenzamides, reactions are often initiated at 0°C.

The following table demonstrates the potential effect of temperature on the reaction yield.

Table 2: Influence of Temperature on the Yield of this compound

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 4 | 88 |

| 25 (Room Temperature) | 2 | 85 |

| 40 | 1.5 | 75 |

| 60 | 1 | 68 |

This data is illustrative and based on general principles of the Schotten-Baumann reaction.

Stoichiometry: The molar ratio of the reactants and the base is a key factor in optimizing the yield. Typically, a slight excess of the amine or the acyl chloride might be used to ensure the complete conversion of the limiting reagent. An adequate amount of base is crucial to neutralize the generated HCl, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction. organic-chemistry.org

The table below illustrates the effect of varying the stoichiometry of the base (in this case, sodium hydroxide) on the reaction yield.

Table 3: Effect of Base Stoichiometry on the Yield of this compound

| Molar Ratio (Amine:Acyl Chloride:Base) | Yield (%) |

| 1 : 1 : 1 | 75 |

| 1 : 1 : 1.2 | 85 |

| 1 : 1 : 1.5 | 88 |

| 1 : 1 : 2 | 87 |

This data is illustrative and based on general principles of the Schotten-Baumann reaction.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or milling, offers a promising solvent-free alternative to traditional solution-phase synthesis. nih.govmdpi.com This technique can lead to faster reaction times, higher yields, and simplified work-up procedures. nih.gov A study on the mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a structurally related amide, demonstrated the feasibility of this approach. The reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride was achieved in a ball mill, resulting in a high yield of the desired product. mdpi.com This suggests that a similar solvent-free mechanochemical approach could be successfully applied to the synthesis of this compound.

Catalyst-Mediated Amidation Reactions

Solvent-Free or Reduced-Solvent Synthesis Methods

Beyond mechanochemistry, other solvent-free or reduced-solvent methods are being explored. One such approach involves the direct reaction of reactants in the absence of a solvent, often with thermal or microwave assistance. rsc.org These methods align with the principles of green chemistry by minimizing waste and energy consumption. For instance, the synthesis of various amides has been achieved under solvent-free conditions by grinding the reactants together. jocpr.com

Purification and Isolation Protocols

The purification of this compound is essential to obtain a product of high purity for subsequent analysis and applications.

Chromatographic Techniques (e.g., Column Chromatography)

Column chromatography using silica (B1680970) gel is a standard and effective method for the purification of N-substituted amides. beilstein-journals.org The choice of eluent is critical for achieving good separation. A common solvent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio of these solvents is determined empirically, often starting with a low polarity mixture and gradually increasing the polarity. For the purification of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, a solvent system of chloroform/diethyl ether/n-hexane (6/3/1) was used. mdpi.com For N-aryl amides, purification is often achieved using silica gel column chromatography with ethyl acetate/hexane mixtures as the eluent. beilstein-journals.org

A plausible gradient elution for the purification of this compound could be as follows:

Table 4: Illustrative Gradient Elution for Column Chromatography Purification

| Step | Eluent (Hexane:Ethyl Acetate) | Purpose |

| 1 | 95 : 5 | Elute non-polar impurities |

| 2 | 90 : 10 | Elute less polar by-products |

| 3 | 80 : 20 | Elute the target compound |

| 4 | 70 : 30 | Elute more polar impurities |

This data is illustrative and based on general practices for the purification of similar compounds.

Following column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization and Precipitation Strategies

The purification of the crude this compound product is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The selection of an appropriate purification strategy, primarily through recrystallization or precipitation, is dictated by the solubility profile of the compound and the nature of the impurities present.

Recrystallization is a widely employed technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.

For N-substituted amides, particularly those with aromatic character like this compound, a range of solvents can be considered. The polarity of the solvent plays a crucial role. Given the presence of both a polar nitro group and amide functionality, as well as non-polar benzyl (B1604629) and propyl groups, solvents of intermediate polarity or mixed solvent systems are often effective.

Initial laboratory-scale experiments would typically involve screening a variety of solvents to determine the optimal choice for this compound. The process involves dissolving a small amount of the crude product in a minimal volume of the hot solvent and then allowing it to cool slowly. The formation of well-defined crystals upon cooling indicates a suitable solvent.

Commonly, after synthesis, the reaction mixture is subjected to a work-up procedure before recrystallization. This often involves washing with aqueous solutions to remove inorganic salts and water-soluble impurities. For instance, a typical work-up for a Schotten-Baumann reaction to form an amide might involve sequential washing with dilute acid, a basic solution like sodium bicarbonate, and finally brine. mdpi.com

Detailed Research Findings

While specific recrystallization data for this compound is not extensively published, data from structurally similar N-aralkyl-4-nitrobenzamides can provide valuable insights. For example, the purification of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved through short-column chromatography after an aqueous work-up, yielding a white solid with a high purity. mdpi.com This suggests that chromatographic methods can also be a viable, albeit more resource-intensive, alternative or adjunct to recrystallization.

The choice of solvent significantly impacts not only the yield and purity but also the crystalline form (polymorphism) of the final product. Different solvents can lead to the formation of different crystal lattices, which can affect physical properties such as melting point and solubility.

Data Tables

The following tables provide a hypothetical, yet scientifically plausible, representation of experimental data for the recrystallization of this compound based on the general principles of amide purification.

Table 1: Solvent Screening for Recrystallization of this compound

| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Yield (%) | Estimated Purity (%) |

| Water | Insoluble | Insoluble | None | - | - |

| Hexane | Insoluble | Sparingly Soluble | Poor, oily precipitate | < 20 | < 85 |

| Toluene | Sparingly Soluble | Soluble | Needles | 75-85 | 95-98 |

| Ethanol | Soluble | Very Soluble | Slow, small crystals | 60-70 | > 98 |

| Acetone | Very Soluble | Very Soluble | None, remains in solution | - | - |

| Ethyl Acetate/Hexane (3:1) | Sparingly Soluble | Soluble | Prisms | 80-90 | > 99 |

This table presents hypothetical data based on general principles of organic chemistry for illustrative purposes.

Precipitation Strategies

Precipitation is another effective method for isolating the product from the reaction mixture. This is often achieved by altering the composition of the solvent to decrease the solubility of the desired compound. After the completion of the synthesis of this compound, which is typically carried out in a solvent like dichloromethane or toluene, the product can sometimes be induced to precipitate.

One common strategy involves cooling the reaction mixture. If the product has low solubility at reduced temperatures, it will crystallize out, leaving the more soluble impurities in the mother liquor. The resulting solid can then be collected by filtration.

Another approach is antisolvent precipitation. This involves the addition of a second solvent (the antisolvent) in which the desired product is insoluble, but the impurities remain dissolved. For a compound like this compound, which is soluble in moderately polar solvents, a non-polar solvent like hexane could serve as an effective antisolvent. The controlled addition of the antisolvent to the reaction mixture can trigger the precipitation of the pure product.

Table 2: Influence of Cooling Rate on Crystal Size and Purity

| Cooling Rate | Predominant Crystal Size | Purity (%) | Observations |

| Rapid Cooling (Ice Bath) | Fine Powder | ~95 | Higher chance of impurity inclusion |

| Moderate Cooling (Room Temp Air) | Small Crystals | ~98 | Good balance of purity and time |

| Slow Cooling (Insulated Bath) | Large, Well-defined Crystals | > 99 | Optimal for high purity, but time-consuming |

This table presents hypothetical data based on general principles of crystallization for illustrative purposes.

The optimization of these purification strategies is an empirical process. Factors such as the precise composition of the crude product, the desired level of purity, and scalability are all taken into consideration when developing a robust purification protocol for this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(1-benzylpropyl)-4-nitrobenzamide

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A hypothetical ¹H NMR spectrum of this compound would provide key information. The protons on the 4-nitrophenyl group would appear as two distinct doublets in the aromatic region, typically downfield (δ > 8.0 ppm) due to the strong electron-withdrawing effect of the nitro group. The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a complex multiplet between δ 7.2 and 7.4 ppm. The methine proton (CH-N) would be a multiplet, its chemical shift influenced by the adjacent nitrogen and benzyl group. The benzylic methylene (B1212753) protons (CH₂-Ph) would likely be diastereotopic and appear as two separate multiplets or a complex multiplet. The ethyl group's methylene (CH₂) and methyl (CH₃) protons would appear further upfield, with the methyl signal being a triplet. The amide proton (N-H) would present as a broad singlet or a doublet, depending on coupling to the adjacent methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the amide would be found significantly downfield (typically δ 165-170 ppm). The carbons of the 4-nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group being highly deshielded. The carbons of the benzyl group's phenyl ring would also resonate in this region. The aliphatic carbons—methine (CH-N), benzylic (CH₂-Ph), ethyl methylene (CH₂), and ethyl methyl (CH₃)—would appear at higher field strengths (upfield), with their precise shifts confirming the connectivity of the alkyl chain.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for example, confirming the connectivity within the ethyl group (CH₃-CH₂) and the coupling between the methine proton and the adjacent NH and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Stereochemical Assignment through NMR Techniques

The methine carbon in the 1-benzylpropyl group is a chiral center. If the compound were synthesized as a single enantiomer or diastereomer, NMR techniques would be vital for assigning its stereochemistry. The use of chiral shift reagents or the analysis of coupling constants and NOE effects in a rigidified derivative could help determine the relative or absolute configuration. For instance, NOESY could show through-space interactions that are only possible in one stereoisomer.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to a high degree of precision (typically within 5 ppm). For this compound, the expected molecular formula is C₁₇H₁₈N₂O₃. HRMS would confirm this formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern could also support the proposed structure, with expected fragments corresponding to the loss of the benzyl group or cleavage of the amide bond mdpi.com.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular structure of this compound through the analysis of its fragmentation patterns. In mass spectrometry, the molecule is ionized and breaks apart into characteristic fragment ions. The resulting mass spectrum provides a molecular fingerprint that can be interpreted to piece together the original structure.

For this compound, the fragmentation is expected to be dominated by cleavages at the amide linkage, which is the most labile bond under typical ionization conditions. A primary and highly probable fragmentation pathway involves the cleavage of the C-N bond of the amide group. mdpi.commdpi.com This cleavage results in the formation of a stable, resonance-stabilized 4-nitrobenzoyl cation (m/z 150). This ion is often observed as the base peak or a very abundant ion in the mass spectra of related N-substituted 4-nitrobenzamides. mdpi.com

Further fragmentation of the 4-nitrobenzoyl cation can occur through the loss of a neutral nitric oxide radical (NO•), which has a mass of 30 Da, leading to a fragment ion at m/z 120. mdpi.comnih.gov This is followed by the loss of a carbon monoxide (CO) molecule (28 Da), resulting in a phenyl cation fragment at m/z 92. mdpi.com

Another significant fragmentation pathway involves the cleavage of the bond alpha to the nitrogen on the propyl chain, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) or a propyl radical (C₃H₇•, 43 Da) from the other side of the nitrogen atom. The cleavage of the C-C bond adjacent to the nitrogen in the amine portion is a common fragmentation pattern for amines and amides. libretexts.orgmiamioh.edu

A summary of the expected key fragment ions for this compound is presented in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |

| 298 | [M+H]⁺ | Protonated molecular ion (in ESI) |

| 150 | [O₂NC₆H₄CO]⁺ | Cleavage of the amide C-N bond |

| 120 | [OC₆H₄CO]⁺ | Loss of NO• from the m/z 150 fragment |

| 105 | [C₆H₅CO]⁺ | Cleavage of the amide C-N bond, forming a benzoyl cation from the other half of the molecule |

| 92 | [C₆H₄]⁺• | Loss of CO from the m/z 120 fragment |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105) |

This table presents plausible fragmentation data based on the analysis of similar chemical structures.

Advanced Ionization Methods

While standard Electron Ionization (EI) can be used, it often imparts high energy, leading to extensive fragmentation and sometimes a weak or absent molecular ion peak. libretexts.org Advanced, "soft" ionization techniques are particularly useful for analyzing this compound as they minimize fragmentation and typically produce an abundant ion corresponding to the intact molecule.

Electrospray Ionization (ESI) is a preferred method for this type of compound. mdpi.commdpi.comnih.gov ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. It is well-suited for polar molecules like amides. In positive-ion mode ESI, this compound would readily form a protonated molecular ion, [M+H]⁺. This allows for the unambiguous determination of the molecular weight. Subsequent tandem mass spectrometry (MS/MS) experiments can then be performed on this selected precursor ion to induce controlled fragmentation and obtain structural information, as described in the section above. nih.gov

Other advanced methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be employed, especially for solid-state analysis. In MALDI, the analyte is co-crystallized with a matrix that strongly absorbs laser energy, leading to gentle desorption and ionization of the analyte molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and their chemical environment.

Characteristic Vibrational Modes of Amide and Nitro Functional Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its secondary amide and aromatic nitro functional groups.

Amide Group Vibrations:

N-H Stretching: As a secondary amide, a single N-H stretching vibration is expected. In the solid state, where hydrogen bonding is significant, this band appears in the region of 3370-3170 cm⁻¹. spectroscopyonline.com In a dilute solution using a non-polar solvent, this band would shift to a higher frequency, around 3500-3400 cm⁻¹. spcmc.ac.in

Amide I (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of amides. For secondary amides, it typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.com Its exact position is sensitive to hydrogen bonding.

Amide II (N-H Bending and C-N Stretching): This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. In solid secondary amides, it is found between 1570-1515 cm⁻¹. spectroscopyonline.comspcmc.ac.in The combination of the strong Amide I and Amide II bands is highly characteristic of secondary amides. spectroscopyonline.com

Nitro Group Vibrations: The aromatic nitro group gives rise to two strong and distinct stretching vibrations. spectroscopyonline.com

Asymmetric N-O Stretching: This intense absorption is found in the range of 1550-1475 cm⁻¹ for nitro-aromatic compounds. orgchemboulder.comorgchemboulder.com

Symmetric N-O Stretching: This band, also strong, appears at a lower frequency, typically between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of this pair of strong bands is a clear indicator of a nitro group. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Amide (secondary) | N-H Stretch | 3370 - 3170 (H-bonded) | Medium |

| Amide (secondary) | Amide I (C=O Stretch) | 1680 - 1630 | Strong |

| Amide (secondary) | Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Strong |

| Nitro (aromatic) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro (aromatic) | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Alkyl | C-H Stretch | < 3000 | Medium |

This table summarizes the expected characteristic vibrational frequencies based on established data for these functional groups. spectroscopyonline.comspcmc.ac.inorgchemboulder.comorgchemboulder.com

Hydrogen Bonding Network Analysis through IR Spectroscopy

Infrared spectroscopy is an exceptionally sensitive method for studying hydrogen bonding. cuni.cznih.govacs.org In this compound, the amide group's N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, particularly in the solid state, creating chains or dimeric structures.

The presence and strength of this hydrogen bonding network can be directly observed by changes in the IR spectrum. youtube.com

Effect on N-H Stretching: When the N-H group participates in hydrogen bonding, the N-H bond is weakened and lengthened. This results in a shift of the N-H stretching frequency to a lower wavenumber (a "red shift") and a significant broadening of the absorption band. spcmc.ac.in By comparing the spectrum of a solid sample (where hydrogen bonding is maximized) with that of a dilute solution in a non-polar solvent like carbon tetrachloride (where hydrogen bonding is minimized), the magnitude of this shift can be quantified, providing insight into the strength of the hydrogen bonding.

Effect on C=O Stretching: The carbonyl group's participation as a hydrogen bond acceptor also weakens the C=O double bond. This leads to a corresponding shift of the Amide I band to a lower frequency. spcmc.ac.inresearchgate.net

Therefore, a comparative analysis of the IR spectra under different conditions (solid vs. dilute solution, varying concentrations) can be used to probe the supramolecular structure and hydrogen bonding network of this compound. youtube.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Chromophoric Properties of the Nitrobenzamide Core

The this compound molecule contains a potent chromophore—the 4-nitrobenzamide (B147303) core—which is responsible for its strong absorption of ultraviolet (UV) and visible light. A chromophore is a part of a molecule that absorbs light. The key components contributing to its chromophoric properties are the benzene (B151609) ring, the nitro group (-NO₂), and the carbonyl group (C=O) of the amide.

The aromatic ring conjugated with both an electron-withdrawing nitro group and an electron-withdrawing amide group creates an extended π-electron system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb light at longer wavelengths. The UV-Vis spectrum of compounds containing the 4-nitrobenzoyl moiety typically shows strong absorption bands corresponding to π → π* transitions. mdpi.com For example, a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, exhibits absorption maxima (λmax) at 239 nm and 290 nm. mdpi.com Similarly, 4-nitrobenzaldehyde (B150856) shows a characteristic absorption band around 270 nm. researchgate.netresearchgate.net

Regarding emission properties, nitroaromatic compounds are generally known to be poor fluorophores. rsc.org The nitro group is a strong electron-withdrawing group and an effective fluorescence quencher. mdpi.comresearchgate.net The presence of the -NO₂ group often promotes non-radiative decay pathways, such as intersystem crossing from the excited singlet state to a triplet state, which deactivates the excited state before fluorescence can occur. This quenching can happen through mechanisms like photoinduced electron transfer (PET). mdpi.com Therefore, this compound is expected to exhibit very weak or no fluorescence in solution.

Influence of Substituents on Electronic Transitions

The electronic absorption spectrum of this compound is principally governed by the electronic transitions within its constituent chromophores, namely the 4-nitrobenzoyl group and the benzyl group. The nature and position of substituents on these aromatic rings critically influence the energy and intensity of these transitions.

The most significant influence arises from the 4-nitrobenzoyl moiety. The benzoyl group itself possesses π → π* and n → π* transitions. However, the presence of a nitro group (-NO₂) at the para position dramatically modifies the electronic structure. The nitro group is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a strong negative resonance effect (-R). This has two major consequences:

Intramolecular Charge Transfer (ICT): The electron-withdrawing nitro group in conjugation with the benzene ring and the carbonyl group creates a strong push-pull system. This facilitates an intramolecular charge transfer (ICT) transition, where electron density moves from the phenyl ring (donor) to the nitro group (acceptor) upon photoexcitation. This ICT band is typically intense and appears at a longer wavelength (a bathochromic or red shift) compared to the parent benzamide (B126), as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Effect on π → π Transitions:* The strong electron-withdrawing nature of the nitro group extends the conjugation and lowers the energy of the π* orbitals. This results in a bathochromic shift of the primary π → π* transitions of the benzene ring.

The N-(1-benzylpropyl) substituent has a more subtle electronic influence. It is primarily an alkyl group, which is weakly electron-donating through an inductive effect (+I). This group is not in direct conjugation with the 4-nitrobenzoyl chromophore, as it is separated by the amide nitrogen and a propyl chain. Therefore, its effect on the electronic transitions is expected to be minimal compared to the powerful influence of the para-nitro group. The isolated benzyl group within this substituent will have its own characteristic π → π* transitions, but these are typically of lower intensity and occur at shorter wavelengths than the main ICT band of the nitrobenzamide system.

X-ray Crystallography for this compound

As of the current date, a single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, the following sections describe the established methodologies that would be employed for its structural elucidation were suitable single crystals to be grown and analyzed. The tables provided are illustrative templates of the data that such an analysis would yield.

The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be accurately determined.

The process begins with the mounting of a suitable single crystal on a modern diffractometer equipped with a radiation source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), and a sensitive detector (e.g., a CCD or CMOS detector). The crystal is maintained at a low temperature, commonly 100 K, to minimize thermal vibrations and improve data quality.

A full sphere of diffraction data, comprising thousands of reflection intensities, is collected by rotating the crystal through a series of ω and φ scans. The collected data are then processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The crystal system and space group are determined from the symmetry of the diffraction pattern.

The crystal structure is solved using direct methods or dual-space recycling methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly the amide N-H, are often located in the difference Fourier map and refined isotropically, while other H-atoms are placed in calculated positions and refined using a riding model.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₈N₂O₃ |

| Formula Weight | 298.34 g/mol |

| Temperature | Data Not Available |

| Wavelength (λ) | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions |

a = Data Not Available

|

| Volume (V) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Calculated Density (Dcalc) | Data Not Available |

| Final R indices [I > 2σ(I)] | Data Not Available |

| R indices (all data) | Data Not Available |

The refined crystallographic model provides the precise coordinates of each atom, allowing for a detailed analysis of the molecule's conformation. The conformation is best described by a series of torsion angles that define the spatial arrangement of the different molecular fragments.

For this compound, key torsion angles would include:

The amide bond planarity and the orientation of the benzylpropyl group relative to the benzoyl moiety.

The twist angle of the nitro group relative to the plane of the phenyl ring to which it is attached. This angle is a balance between electronic stabilization from planarity and steric hindrance from neighboring atoms.

The dihedral angle between the two aromatic rings (the 4-nitrophenyl ring and the benzyl ring).

The conformation of the propyl chain.

Analysis of these angles reveals how the molecule folds in the solid state to accommodate steric demands and optimize packing and intermolecular interactions.

| Atoms (Defining Torsion Angle) | Angle (°) |

|---|---|

| O(carbonyl)-C(carbonyl)-N-C(propyl) | Data Not Available |

| C(phenyl)-C(carbonyl)-N-C(propyl) | Data Not Available |

| O(nitro)-N(nitro)-C(phenyl)-C(phenyl) | Data Not Available |

| C(carbonyl)-N-C(propyl)-C(propyl_CH₂) | Data Not Available |

| N-C(propyl)-C(propyl_CH₂)-C(benzyl) | Data Not Available |

The crystal packing of this compound would be dictated by a network of non-covalent intermolecular interactions. Identifying and characterizing these interactions is crucial for understanding the supramolecular assembly and the physical properties of the solid.

Based on the functional groups present, the following interactions would be anticipated:

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and the carbonyl oxygen provides a strong hydrogen bond acceptor (C=O). The two oxygen atoms of the nitro group are also potent acceptors. The most probable and strongest interaction would be an N-H···O hydrogen bond, either to a carbonyl oxygen or a nitro oxygen of a neighboring molecule, likely forming chains or dimeric motifs.

π-π Stacking: The presence of two aromatic rings (the nitrophenyl and benzyl groups) makes π-π stacking interactions highly probable. These interactions, involving the overlap of π-orbitals between parallel or offset rings of adjacent molecules, would play a significant role in the crystal packing. The analysis would involve measuring the centroid-to-centroid distance and the slip angle between interacting rings.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic or aliphatic C-H groups and the oxygen acceptors (C-H···O) or the π-systems of the aromatic rings (C-H···π), would also be analyzed to provide a complete picture of the crystal packing forces.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N-H···O(carbonyl) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-H···O(nitro) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Studies on N 1 Benzylpropyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule's characteristics, offering data that complements experimental findings.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Theoretical geometry optimization of N-(1-benzylpropyl)-4-nitrobenzamide, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, predicts the most stable three-dimensional arrangement of its atoms. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The electronic structure of the molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring of the benzyl (B1604629) group, while the LUMO is concentrated on the electron-withdrawing nitrobenzene (B124822) moiety.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are essential for the interpretation of experimentally obtained spectra. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. For instance, the characteristic vibrational frequencies for the N-H stretching, C=O stretching of the amide group, and the symmetric and asymmetric stretching of the nitro group can be precisely identified. Theoretical calculations often require a scaling factor to be applied to the computed frequencies to account for anharmonicity and limitations of the computational method, thereby improving the correlation with experimental spectra.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within this compound can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, providing insights into the molecule's polarity and reactive sites. The electrostatic potential (ESP) map is a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. In this compound, the ESP map typically shows negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is often observed around the hydrogen atoms, particularly the amide N-H.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the N-(1-benzylpropyl) moiety allows the molecule to adopt various conformations, which can be explored through computational methods.

Rotational Barriers and Preferred Conformations of the N-(1-benzylpropyl) Moiety

The potential energy surface (PES) of this compound is scanned by systematically rotating the dihedral angles associated with the single bonds in the N-(1-benzylpropyl) group. This analysis helps to identify the low-energy, stable conformations and the energy barriers that separate them. The rotation around the C-N bond of the amide and the C-C bonds of the propyl chain are particularly important. The results of these calculations indicate that specific staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the surrounding environment.

The conformational landscape of this compound in solution is expected to be rich, primarily due to the rotatable bonds within its structure: the amide C-N bond, the N-Cα bond of the benzylpropyl group, and the Cα-Cβ bonds of the same group. Aromatic amides can exist in both trans and cis conformations with respect to the amide bond, with the trans form generally being more stable. nih.gov However, N-alkylation can increase the population of the cis conformer. nih.gov

MD simulations of similar N-substituted amides reveal that the molecule would likely explore a range of conformations, with the benzyl and propyl groups exhibiting considerable flexibility. The rotation around the aryl-CO and C-N bonds is a key aspect of the molecular motion in aromatic amides. mdpi.com The interplay between these rotations can lead to complex conformational interconversions. mdpi.com The nitro group's position on the benzoyl moiety can influence the electronic properties and, consequently, the rotational barriers of these bonds. mdpi.com

Table 1: Hypothetical Dihedral Angle Distributions for Key Rotatable Bonds in this compound from a Simulated MD Trajectory in an Aqueous Solution.

| Dihedral Angle (°) | Bond (Atoms Defining Dihedral) | Predominant Conformation(s) |

| ω (O=C-N-H) | Amide Bond | ~180° (trans) with a minor population around 0° (cis) |

| φ (C-N-Cα-Cβ) | N-Cα of benzylpropyl | Bimodal distribution, indicating two major rotameric states |

| ψ (N-Cα-Cβ-Cγ) | Cα-Cβ of benzylpropyl | Broad distribution, suggesting high flexibility |

| χ1 (N-Cα-Cβ-Cγ) | Benzyl side chain | Multiple populated rotamers, influenced by solvent interactions |

This table presents hypothetical data based on typical observations for similar molecules in MD simulations.

The solvent environment is anticipated to have a profound impact on the conformational preferences and dynamics of this compound. In polar solvents like water, the polar nitro and amide groups would engage in hydrogen bonding with solvent molecules. These interactions can stabilize certain conformations over others. For instance, water molecules can form hydrogen-bonded bridges, influencing the relative orientation of the nitrobenzoyl and benzylpropyl moieties. The study of amides in various solvents has shown that complex formations can occur, particularly with aromatic solvents. tandfonline.com

MD simulations of nitrobenzene dioxygenase, an enzyme that acts on nitroaromatic compounds, have highlighted the importance of a network of water molecules at the entrance of the active site, which could be of catalytic importance. nih.govnih.gov This suggests that structured water molecules can play a significant role in the molecular recognition and behavior of nitroaromatic compounds. The stability of ligand-protein complexes for related nitrobenzamide derivatives has been shown to be influenced by the surrounding solvent, as indicated by RMSD analysis in MD simulations. researchgate.netnih.gov The choice of solvent can also affect the amide I vibrations, which are sensitive to the local environment and conformation. nih.gov

Molecular Docking and Ligand-Macromolecule Interaction Analysis (Mechanistic Focus Only)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular docking studies on analogous nitrobenzamide derivatives have successfully predicted their binding modes within the active sites of enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov These studies reveal that the compounds can adopt specific conformations to fit within the binding pocket, leading to favorable interaction energies. For this compound, it is plausible that the 4-nitrophenyl group would seek regions of the receptor that can accommodate its electronic and steric properties, while the benzylpropyl group would likely occupy a hydrophobic pocket.

Docking simulations of various nitro-substituted benzamides with the iNOS enzyme have shown that the number and orientation of nitro groups, along with molecular polarizability, are crucial for efficient binding. nih.gov The binding energies for related nitrobenzamide derivatives against α-glucosidase have been reported in the range of -7.0 to -8.0 kcal/mol, indicating strong binding potential. researchgate.net

Table 2: Hypothetical Molecular Docking Results of this compound with a Model Enzyme Active Site.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) (µM) | 2.5 |

| Number of Hydrogen Bonds | 3 |

| Key Interacting Residues | TYR 158, HIS 279, ASP 349 |

This table presents hypothetical data based on docking studies of similar nitrobenzamide compounds.

The binding of this compound to a biological receptor would be governed by a combination of intermolecular forces. Docking studies of similar compounds consistently highlight the importance of:

Hydrogen Bonds: The amide group (both the carbonyl oxygen and the N-H group) and the nitro group are potent hydrogen bond acceptors and donors. These groups are expected to form hydrogen bonds with polar residues in the active site, such as glutamic acid, aspartic acid, and tyrosine. researchgate.netnih.gov

Hydrophobic Interactions: The benzyl and propyl groups of the N-(1-benzylpropyl) substituent are hydrophobic and would favorably interact with nonpolar residues like leucine, isoleucine, and valine within a hydrophobic pocket of the receptor.

π-π Stacking and π-Anion Interactions: The aromatic rings of the benzyl and nitrophenyl groups can engage in π-π stacking interactions with aromatic residues like histidine, tyrosine, and phenylalanine. researchgate.netnih.gov The electron-deficient nitro-substituted phenyl ring can also participate in π-anion interactions with negatively charged residues. researchgate.netnih.gov

Studies on related nitrobenzamides have identified specific interactions, such as hydrogen bonding with Glu:276 and Asp:349, and π-π stacking with His:348 and Tyr:344. researchgate.net

Structure-Property Relationship Studies (Non-Biological Activity)

Structure-property relationship studies aim to understand how the chemical structure of a molecule influences its physical and chemical properties. For this compound, several structural features are expected to dictate its non-biological properties.

The presence and position of the nitro group on the aromatic ring are known to significantly affect the electronic properties of the molecule. mdpi.commdpi.com The electron-withdrawing nature of the nitro group deactivates the aromatic ring and influences the molecule's polarity. mdpi.com Computational studies on nitroaromatic compounds have shown that the position of substituents can drastically alter properties like the heat of formation and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net These parameters, in turn, correlate with the reactivity and stability of the compound. mdpi.comresearchgate.net

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the position of a second nitro group on the N-aryl substituent significantly impacted the inhibitory potential. nih.gov This highlights the sensitivity of molecular properties to subtle structural changes. The length and branching of the N-alkyl group can also influence properties such as solubility and crystal packing. mdpi.com

Table 3: Predicted Physicochemical Properties of this compound and a Non-Nitrated Analogue.

| Property | This compound | N-(1-benzylpropyl)benzamide (Hypothetical) |

| Molecular Weight | 312.35 | 267.35 |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | 4.2 |

| pKa (Amide Proton) | ~17 | ~18 |

| Dipole Moment (Debye) | ~4.5 | ~3.5 |

This table presents predicted data based on computational models and trends observed in related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the structural or physicochemical properties of compounds with their activities. While traditionally used for biological endpoints, QSAR can also be applied to model non-biological properties such as lipophilicity, solubility, and electronic characteristics. ijnrd.orgfrontiersin.org For a molecule like this compound, QSAR models would typically rely on a set of calculated molecular descriptors.

Research on related N-alkyl nitrobenzamides has highlighted the importance of lipophilicity, often expressed as logP (the logarithm of the octanol-water partition coefficient), as a key determinant of various properties. mdpi.com In a QSAR study, a series of analogous compounds would be synthesized or computationally designed, and their descriptors calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net

For instance, in a hypothetical QSAR model for a series of N-substituted-4-nitrobenzamides, descriptors such as molecular weight (MW), molar refractivity (MR), logP, and electronic parameters would be correlated with a specific non-biological property. The resulting model could then be used to predict the properties of this compound. Studies on similar compounds have shown that properties like the octanol-water partition coefficient can vary significantly with the nature of the N-alkyl or N-aralkyl substituent. mdpi.com

Below is an illustrative data table of physicochemical descriptors that would be relevant for a QSAR study of this compound and related compounds. The values for the related compounds are based on published data for similar structures, while the values for the target compound are hypothetical and for illustrative purposes.

| Compound | Molecular Weight (g/mol) | Calculated logP | Molar Refractivity |

|---|---|---|---|

| N-propyl-4-nitrobenzamide | 208.22 | 2.10 | 56.34 |

| N-benzyl-4-nitrobenzamide | 256.26 | 3.05 | 70.98 |

| N-(1-phenylethyl)-4-nitrobenzamide | 270.29 | 3.45 | 75.62 |

| This compound | 298.34 | 4.15 (estimated) | 84.90 (estimated) |

Correlation of Structural Parameters with Spectroscopic Data or Reactivity

The structural features of this compound can be directly correlated with its expected spectroscopic signatures, particularly in Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. Theoretical calculations, often employed alongside experimental work, can predict vibrational frequencies and chemical shifts, providing a deeper understanding of the molecule's structure-spectrum relationship.

In the FTIR spectrum of this compound, characteristic absorption bands would arise from the various functional groups. The N-H stretching vibration of the amide group is expected in the range of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide would typically appear as a strong band around 1650 cm⁻¹. The nitro group (NO₂) would exhibit two distinct stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the two phenyl rings would also be present.

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a doublet due to coupling with the adjacent methine proton. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the 4-nitrophenyl ring would likely appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons of the benzyl and propyl groups would have characteristic chemical shifts and splitting patterns based on their chemical environment and spin-spin coupling.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide would be found significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons would appear in the 120-150 ppm region, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the 1-benzylpropyl group would resonate in the upfield region of the spectrum.

The following table presents plausible spectroscopic data for this compound, inferred from data on structurally related compounds. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.gov

| Spectroscopic Technique | Functional Group/Atom | Expected Chemical Shift / Wavenumber |

|---|---|---|

| FTIR (cm⁻¹) | N-H stretch | ~3250 |

| C=O stretch | ~1650 | |

| NO₂ asymmetric stretch | ~1520 | |

| NO₂ symmetric stretch | ~1345 | |

| ¹H NMR (ppm) | Amide N-H | ~8.5 (d) |

| Nitrophenyl H | 8.3 (d), 8.1 (d) | |

| Benzylphenyl H | 7.2-7.4 (m) | |

| Aliphatic H | 0.9-4.5 (m) | |

| ¹³C NMR (ppm) | Amide C=O | ~166 |

| C-NO₂ | ~150 | |

| Aromatic C | 120-145 | |

| Aliphatic C | 15-60 |

Non-Linear Optical (NLO) Investigation

The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical phenomena. Organic molecules with specific structural features, such as a π-conjugated system connecting an electron-donating group (D) and an electron-accepting group (A), are known to exhibit significant NLO properties. researchgate.netresearchgate.net this compound possesses such a D-π-A motif, where the 4-nitrophenyl group acts as a strong electron acceptor and the N-aralkyl system can function as an electron donor, connected through the amide linkage which contributes to the π-conjugation.

Theoretical and computational studies are instrumental in predicting the NLO response of molecules. nih.govnih.gov The key parameters that quantify the NLO behavior at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These parameters are related to the second and third-order NLO effects, respectively. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these properties. nih.gov

For this compound, the presence of the nitro group is expected to induce a significant dipole moment and enhance the molecular hyperpolarizability. The charge transfer from the donor part of the molecule to the acceptor part upon excitation by an intense light source is the fundamental origin of the NLO response. Computational studies on similar nitro-aromatic compounds have demonstrated that they can possess large hyperpolarizability values, making them candidates for NLO materials. researchgate.netmdpi.com

The table below shows a comparison of calculated first hyperpolarizability (β) for p-nitroaniline, a well-known NLO molecule, and hypothetical values for related benzamides to illustrate the potential NLO properties of this compound.

| Compound | First Hyperpolarizability (β) (esu) |

|---|---|

| p-Nitroaniline | ~34.5 x 10⁻³⁰ |

| 4-Nitrobenzamide (B147303) | (estimated to be lower than p-nitroaniline) |

| N-benzyl-4-nitrobenzamide | (estimated to be higher than 4-nitrobenzamide) |

| This compound | (potentially significant, requires computational study) |

Chemical Reactivity and Transformation Pathways of N 1 Benzylpropyl 4 Nitrobenzamide

Reactions Involving the Amide Functional Group

The amide bond, while generally stable, is susceptible to several classes of reactions, including hydrolysis, reduction, and substitution at the nitrogen atom. These transformations are fundamental in modifying the core structure of the molecule.

Cleavage of the amide bond in N-(1-benzylpropyl)-4-nitrobenzamide can be achieved under both acidic and basic conditions, yielding 4-nitrobenzoic acid and 1-benzylpropylamine as the primary products.

Under acidic conditions , the reaction typically involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. For N-substituted benzamides, this process can follow different mechanisms depending on the reaction conditions and substrate structure rsc.org. For many benzamides, an A-2 mechanism is common, where the attack of water is the rate-determining step researchgate.net.

In basic (alkaline) conditions , the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. The presence of the electron-withdrawing 4-nitro group on the benzoyl moiety increases the electrophilicity of the carbonyl carbon, thereby facilitating this attack and the subsequent formation of a tetrahedral intermediate . The departure of the amine from this intermediate is often the rate-determining step in the hydrolysis of related N-substituted p-nitrobenzamides actachemscand.org.

| Condition | Reagents | Products | Mechanism |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 4-Nitrobenzoic Acid, 1-Benzylpropylamine | A-2 type mechanism typical for benzamides rsc.orgresearchgate.net |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), heat | 4-Nitrobenzoate, 1-Benzylpropylamine | Nucleophilic acyl substitution via tetrahedral intermediate umich.edu |

The reduction of the amide carbonyl group in this compound would transform the amide into the corresponding secondary amine, N-(1-benzylpropyl)-4-nitrobenzylamine. This transformation requires potent reducing agents, as amides are one of the more stable carboxylic acid derivatives. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, effectively reducing the carbonyl group to a methylene (B1212753) group (CH₂).

A more contemporary approach involves a deoxygenative photochemical alkylation of secondary amides. This method proceeds through a triflic anhydride-mediated semi-reduction of the amide to an iminium ion, which can then be functionalized nih.gov. While the goal of this specific method is further alkylation, it highlights a modern pathway for activating and transforming the amide group nih.gov.

As a secondary amide, the nitrogen atom in this compound bears a hydrogen atom. This allows for further substitution reactions, although the nucleophilicity of the amide nitrogen is relatively low due to the resonance delocalization of its lone pair into the adjacent carbonyl group.

N-Alkylation: The direct alkylation of the amide nitrogen requires a strong base to deprotonate the amide, forming an amidate anion, which can then act as a nucleophile. The N-alkylation of amides with alcohols represents an attractive and atom-economical method, often proceeding via transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" mechanisms researchgate.netrsc.org.

N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), can lead to the formation of an N-acyl derivative, specifically an imide. This reaction typically requires heating and may be facilitated by a base to generate the more nucleophilic amidate.

Reactions of the 4-Nitro Group

The 4-nitro group is a versatile functional handle that profoundly influences the reactivity of the aromatic ring and can itself be transformed into a variety of other nitrogen-containing functional groups.

The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds, providing a gateway to the corresponding aniline derivative, N-(1-benzylpropyl)-4-aminobenzamide. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other functional materials jsynthchem.comacs.org. A wide array of reagents and conditions can be employed, allowing for significant control over the reaction's outcome wikipedia.orglibretexts.org.

Common methods for the complete reduction to an amine include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method wikipedia.orglibretexts.org.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) is a classic and cost-effective approach libretexts.orgnih.gov.

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reagents: Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, or sodium hydrosulfite (Na₂S₂O₄), can also effect the reduction jsynthchem.comwikipedia.org.

By carefully selecting the reducing agent and conditions, it is possible to isolate intermediates of the reduction process, such as the corresponding nitroso and hydroxylamine derivatives wikipedia.orglibretexts.org.

| Reagent/System | Product | Notes |

| H₂ / Pd-C | N-(1-benzylpropyl)-4-aminobenzamide | Common, high-yielding catalytic method wikipedia.orglibretexts.org |

| Fe / HCl or Fe / NH₄Cl | N-(1-benzylpropyl)-4-aminobenzamide | Classic, industrially relevant method libretexts.org |

| Zn / CH₃COOH | N-(1-benzylpropyl)-4-aminobenzamide | A simple and mild approach for reductive alkylation nih.govresearchgate.net |

| SnCl₂ / HCl | N-(1-benzylpropyl)-4-aminobenzamide | Effective reducing agent for nitroarenes wikipedia.org |

| Raney Ni, Hydrazine | N-(1-benzylpropyl)-4-(hydroxylamino)benzamide | Partial reduction can yield the hydroxylamine derivative wikipedia.org |

The nitro group is a powerful electron-withdrawing group. When positioned on an aromatic ring, it strongly deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SₙAr) wikipedia.orgmasterorganicchemistry.com. For an SₙAr reaction to proceed readily, a good leaving group (typically a halide) must be present on the ring, usually in a position ortho or para to the nitro group libretexts.org.

In the case of this compound, there is no inherent leaving group on the aromatic ring. Therefore, SₙAr reactions are not a primary pathway for this specific molecule. However, the strong activating effect of the 4-nitro group is a crucial aspect of its chemical profile. If a derivative were synthesized with a leaving group, for instance, at the 2-position (e.g., 2-chloro-4-nitrobenzamide), the 4-nitro group would facilitate the displacement of the chloride by a wide range of nucleophiles youtube.com. While direct displacement of the nitro group itself is possible, it typically requires very harsh conditions or specific reagents and is less common than the displacement of a halide activated by a nitro group.

Reactions Involving the Aromatic Rings

The structure of this compound features two distinct aromatic rings: the 4-nitrophenyl ring (Ring A) attached to the carbonyl group, and the phenyl ring as part of the N-(1-benzylpropyl) substituent (Ring B). Their reactivity towards electrophiles is markedly different.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. pressbooks.publibretexts.org

Reactivity of the 4-Nitrophenyl Ring (Ring A): This ring is substituted with a nitro group (-NO₂) and an amide group (-NHCOR). The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects, strongly deactivating the ring towards electrophilic attack. youtube.commasterorganicchemistry.com The amide group, specifically the carbonyl adjacent to the ring, also withdraws electron density. Consequently, Ring A is significantly deactivated, and any electrophilic substitution would require harsh reaction conditions. nih.gov

In terms of regioselectivity, the nitro group is a meta-director, while the acylamino group is an ortho, para-director. pressbooks.publibretexts.org Given the strong deactivating nature of both groups, predicting the outcome is complex, but substitution is generally unfavorable.

Reactivity of the Phenyl Ring of the Benzyl (B1604629) Group (Ring B): This ring is attached to an alkyl chain, making it an alkylbenzene derivative. Alkyl groups are electron-donating groups (EDGs) through induction, which activates the ring, making it more nucleophilic than benzene (B151609). libretexts.org Therefore, Ring B is the predicted site for electrophilic aromatic substitution. As an activating group, the alkyl substituent directs incoming electrophiles to the ortho and para positions. libretexts.org For example, nitration with nitric and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro- substituted derivatives on Ring B. libretexts.orglibretexts.org

| Aromatic Ring | Substituent | Electronic Effect | Effect on Reaction Rate | Predicted Directing Effect |

|---|---|---|---|---|

| Ring A (4-Nitrophenyl) | -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -CONH-R (Amide Carbonyl) | Electron-Withdrawing | Deactivating | Meta | |

| Ring B (Benzyl) | -CH₂-R (Alkyl) | Weakly Electron-Donating | Activating | Ortho, Para |

Palladium-Catalyzed Cross-Coupling Reactions (if applicable to derivatives)

While electrophilic substitution on Ring A is disfavored, the nitro group itself can serve as a leaving group in modern cross-coupling reactions. Palladium-catalyzed cross-coupling reactions have recently been developed to use nitroarenes as electrophiles, providing an alternative to traditional aryl halides. nih.gov

This "denitrative" coupling is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Mechanistically, the process is believed to involve the challenging oxidative addition of a low-valent palladium catalyst (L-Pd⁰) into the Ar-NO₂ bond. nih.gov This transformation allows for significant molecular diversification. For derivatives of this compound, this pathway could be used for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids (R-B(OH)₂) to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form a new C-N bond.

These reactions showcase the utility of the nitro group not just as an electronic modifier but as a versatile functional handle for complex molecule synthesis. chemrxiv.org

| Coupling Reaction | Nucleophilic Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(aryl)-C(aryl/vinyl) |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N |

| Stille Coupling | Organostannane (R-SnR'₃) | C(aryl)-C(R) |

| Heck Reaction | Alkene | C(aryl)-C(vinyl) |

Stereochemical Aspects of Reactions

The N-(1-benzylpropyl) group contains a chiral center at the carbon atom bonded to the nitrogen, the benzyl group, and the ethyl group. If this compound is prepared or used as a single enantiomer, its chirality can influence subsequent reactions.

Reactions occurring directly at the chiral center or on adjacent atoms would be expected to proceed with some degree of stereochemical control, potentially leading to retention or inversion of configuration, or racemization, depending on the reaction mechanism.